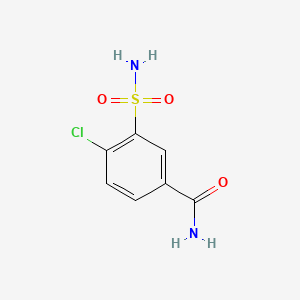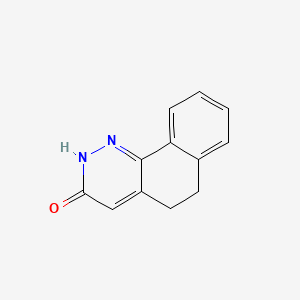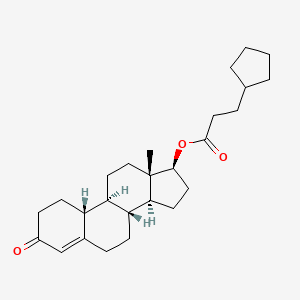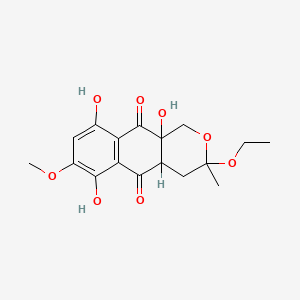
O-Ethylhydroxydihydrofusarubin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethylhydroxydihydrofusarubin is a complex organic compound belonging to the class of naphthopyran derivatives. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an ethoxy group, and a methoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Naphtho(2,3-c)pyran-5,10-dione derivatives typically involves the reaction of 2-(1-hydroxyalkyl)-1,4-naphthoquinones with pyrrolidino enamines in toluene. This reaction proceeds via a tandem conjugate addition-cyclization sequence, followed by the elimination of pyrrolidine . Another method involves the reaction of 2-hydroxymethyl-1,4-naphthoquinone with morpholino enamines, yielding 3-morpholino-3,4-dihydro-1H-naphtho(2,3-c)pyran-5,10-diones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1H-Naphtho(2,3-c)pyran-5,10-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Naphtho(2,3-c)pyran-5,10-dione derivatives involves their interaction with molecular targets and pathways within biological systems. These compounds can act as inhibitors of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its structure .
Vergleich Mit ähnlichen Verbindungen
1H-Naphtho(2,3-c)pyran-5,10-dione derivatives can be compared with other naphthopyran derivatives, such as:
1H-Naphtho(2,1-b)pyran: Similar structure but different substitution patterns.
Naphtho(2,3-b)furan-4,9-dione: Contains a furan ring instead of a pyran ring. These compounds share some chemical properties but differ in their specific biological activities and applications, highlighting the uniqueness of 1H-Naphtho(2,3-c)pyran-5,10-dione derivatives.
Eigenschaften
CAS-Nummer |
71725-80-9 |
|---|---|
Molekularformel |
C17H20O8 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
3-ethoxy-6,9,10a-trihydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C17H20O8/c1-4-24-16(2)6-8-13(19)12-11(15(21)17(8,22)7-25-16)9(18)5-10(23-3)14(12)20/h5,8,18,20,22H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
KOMJHFZXRLRUMH-UHFFFAOYSA-N |
SMILES |
CCOC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)C |
Kanonische SMILES |
CCOC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)C |
Synonyme |
O-ethylhydroxydihydrofusarubin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


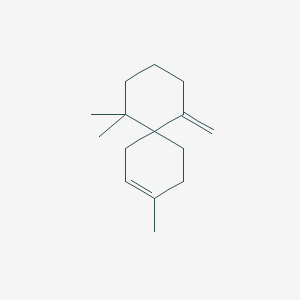
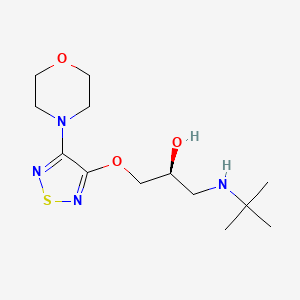
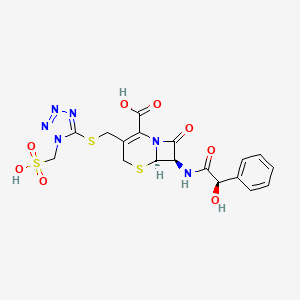
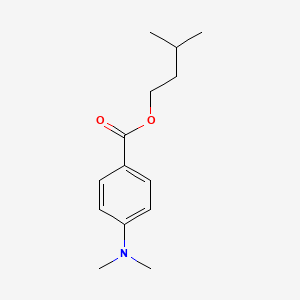
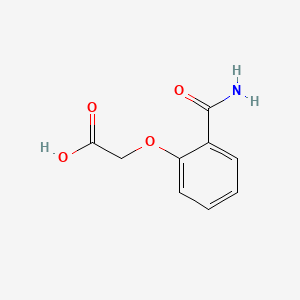

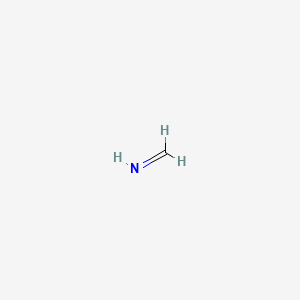
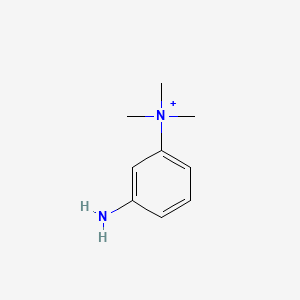

![1-[[(2-Methyl-3-furanyl)-oxomethyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1209247.png)
